N-[2-(2-Thienyl)phenyl]acetamide
Description
N-[2-(2-Thienyl)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted at the 2-position with a 2-thienyl group. This structure combines aromatic and heteroaromatic moieties, enabling unique electronic and steric properties. Though direct synthesis details for this specific compound are absent in the provided evidence, analogous compounds (e.g., N-(thiophen-2-ylmethyl)acetamide ) are synthesized via amidation reactions between acetyl halides and amines, suggesting similar routes for the target molecule.
Properties
Molecular Formula |
C12H11NOS |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylphenyl)acetamide |
InChI |
InChI=1S/C12H11NOS/c1-9(14)13-11-6-3-2-5-10(11)12-7-4-8-15-12/h2-8H,1H3,(H,13,14) |
InChI Key |
DJZLXUNBVZQQJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Thienyl/Thiazole Substituents
Key Differences :
- Substituent Effects : The target compound’s phenyl-thienyl system contrasts with thiazole-based analogues (e.g., ), which exhibit stronger electron-withdrawing effects due to the thiazole’s nitrogen atoms. This alters reactivity in coordination chemistry or biological targeting.
- Spatial Arrangement : Compounds like N-(thiophen-2-ylmethyl)acetamide position the thienyl group via a methylene bridge, reducing conjugation compared to the direct phenyl-thienyl linkage in the target molecule.
Substituent Impact on Physicochemical Properties
- Electron-Donating vs. Withdrawing Groups: Nitro/Phenyl Derivatives: Compounds such as 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide have nitro groups that enhance polarity and reduce solubility in nonpolar solvents.
- Heterocyclic Influence : Thiazole and thiadiazole derivatives (e.g., ) exhibit higher thermal stability due to aromatic nitrogen atoms, whereas thienyl-containing compounds (e.g., ) prioritize π-π stacking interactions.
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